Sub-Nanomolar Cellular Potency Against PI3Kδ Human Basophil Activation Surpasses Idelalisib, Duvelisib, and Copanlisib
In a human basophil activation assay measuring reduction in anti-FcεR1 mAb-stimulated activation, compound CAS 2034464-79-2 exhibits an EC₅₀ of 0.310 nM against PI3K p110δ, making it substantially more potent than the FDA-approved PI3Kδ inhibitor idelalisib, which has a reported cellular IC₅₀ of 49 nM in anti-IgM-stimulated Raji cells [1]. Although assay conditions differ (basophils vs. Raji cells), the ~158-fold potency difference is noteworthy. The compound also compares favorably to duvelisib (cellular IC₅₀ ~1 nM) and copanlisib (PI3Kδ IC₅₀ 0.7 nM) [2]. This sub-nanomolar cellular activity suggests that lower concentrations may achieve equivalent target engagement, potentially reducing off-target effects at therapeutic doses.
| Evidence Dimension | PI3Kδ cellular potency (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 0.310 nM (PI3K p110δ in human basophils, anti-FcεR1-stimulated) |
| Comparator Or Baseline | Idelalisib: IC₅₀ = 49 nM (PI3Kδ in Raji cells) [1]; Duvelisib: cellular IC₅₀ ~1 nM [2]; Copanlisib: PI3Kδ IC₅₀ = 0.7 nM |
| Quantified Difference | ~158-fold more potent than idelalisib; ~3.2-fold more potent than duvelisib; ~2.3-fold more potent than copanlisib (with caveat of differing assay systems) |
| Conditions | Inhibition of PI3K p110δ in human basophils assessed as reduction in anti-FcεR1 mAb-stimulated basophil activation, preincubated for 60 min |
Why This Matters
Superior cellular potency may translate to lower effective dosing concentrations, enhancing the therapeutic window for immunological or oncological applications.
- [1] BindingDB. Entry BDBM50403068: CHEMBL2216870 (Idelalisib). Affinity data for PI3Kδ in Raji cells. View Source
- [2] BindingDB. Entry BDBM50193013: Duvelisib. Cellular IC₅₀ data for PI3Kδ. View Source
